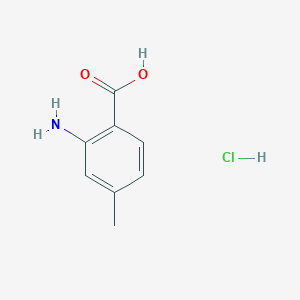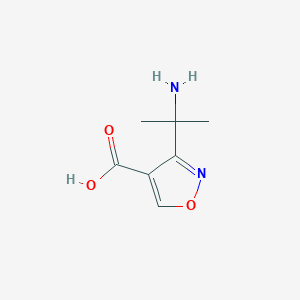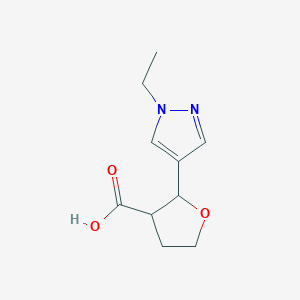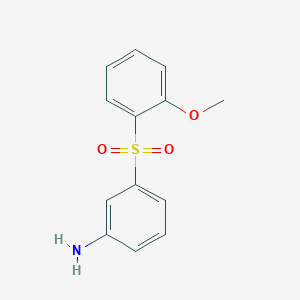![molecular formula C8H17N3O2 B13236732 3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]urea](/img/structure/B13236732.png)
3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]urea is a synthetic organic compound with the molecular formula C8H17N3O2 It is characterized by the presence of a pyrrolidine ring, a urea moiety, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]urea typically involves the reaction of ethyl isocyanate with a suitable pyrrolidine derivative. One common method is to react 3-hydroxypyrrolidine with ethyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various alkyl or aryl derivatives.
Applications De Recherche Scientifique
3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]urea involves its interaction with specific molecular targets. The hydroxyl group and urea moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate: Similar structure but with a carbamate group instead of a urea moiety.
3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]thiourea: Contains a thiourea group instead of a urea moiety.
3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]amide: Features an amide group in place of the urea moiety.
Uniqueness
3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyl group and a urea moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H17N3O2 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1-ethyl-3-[(3-hydroxypyrrolidin-3-yl)methyl]urea |
InChI |
InChI=1S/C8H17N3O2/c1-2-10-7(12)11-6-8(13)3-4-9-5-8/h9,13H,2-6H2,1H3,(H2,10,11,12) |
Clé InChI |
SOCKBEQSIIGPGE-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NCC1(CCNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13236668.png)


![1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine](/img/structure/B13236691.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol](/img/structure/B13236694.png)



![N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B13236712.png)




![1-[6-(2-Methyl-1H-imidazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13236741.png)
